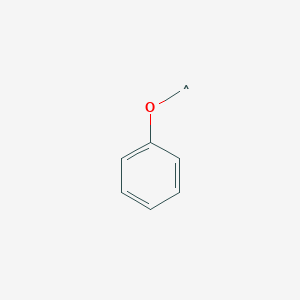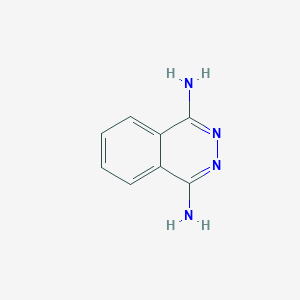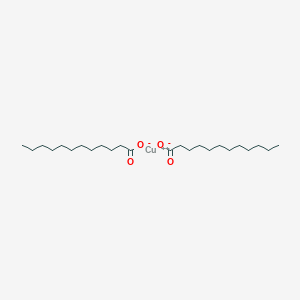
propyl 2-hydroxy-2-(4-methylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
propyl 2-hydroxy-2-(4-methylphenyl)acetate is an organic compound classified as an ester. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound is derived from the esterification of propyl alcohol and hydroxy(4-methylphenyl)acetic acid. It is a colorless liquid with a characteristic odor and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl hydroxy(4-methylphenyl)acetate typically involves the esterification reaction between propyl alcohol and hydroxy(4-methylphenyl)acetic acid. This reaction is catalyzed by an acid, commonly sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Propyl alcohol+Hydroxy(4-methylphenyl)acetic acidAcid catalystPropyl hydroxy(4-methylphenyl)acetate+Water
Industrial Production Methods
In industrial settings, the production of propyl hydroxy(4-methylphenyl)acetate is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of acid anhydrides or acid chlorides as acylating agents can also be employed to enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
propyl 2-hydroxy-2-(4-methylphenyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acid under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification process.
Major Products Formed
Hydrolysis: Propyl alcohol and hydroxy(4-methylphenyl)acetic acid.
Reduction: Propyl alcohol.
Transesterification: A different ester, depending on the alcohol used.
Aplicaciones Científicas De Investigación
propyl 2-hydroxy-2-(4-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of propyl hydroxy(4-methylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active hydroxy(4-methylphenyl)acetic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl hydroxy(4-methylphenyl)acetate
- Ethyl hydroxy(4-methylphenyl)acetate
- Butyl hydroxy(4-methylphenyl)acetate
Uniqueness
propyl 2-hydroxy-2-(4-methylphenyl)acetate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to its methyl and ethyl analogs, it has a higher boiling point and different solubility characteristics. Its longer alkyl chain also affects its reactivity and interactions in biological systems.
Propiedades
Número CAS |
15913-17-4 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
propyl 2-hydroxy-2-(4-methylphenyl)acetate |
InChI |
InChI=1S/C12H16O3/c1-3-8-15-12(14)11(13)10-6-4-9(2)5-7-10/h4-7,11,13H,3,8H2,1-2H3 |
Clave InChI |
KUMFIUNBUPWSEM-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C(C1=CC=C(C=C1)C)O |
SMILES canónico |
CCCOC(=O)C(C1=CC=C(C=C1)C)O |
| 15913-17-4 | |
Sinónimos |
propyl 2-hydroxy-2-(4-methylphenyl)acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)




![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)




![Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B101264.png)
